tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
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Overview
Description
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the reaction of tert-butyl carbamate with 3-aminopiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-3-aminopiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic reagents such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and blocks its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate
- ®-3-tert-butyloxycarbonylamino-piperidine
Uniqueness
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is unique due to its specific structure, which allows it to act as a prodrug for ®-3-aminopiperidine. This property makes it particularly valuable in the development of DPP-4 inhibitors and other bioactive molecules .
Biological Activity
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a tert-butyl group and a piperidine moiety linked through an oxane ring, has been studied primarily for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which is significant in the context of diabetes treatment. Additionally, it has been explored for antibacterial properties and its utility in pharmaceutical synthesis.
- Molecular Formula : C15H29ClN2O3
- Molecular Weight : 320.85 g/mol
- Structural Features : The compound contains a tert-butyl group, a piperidine ring, and an oxane structure, which contribute to its unique biological activity.
The biological activity of this compound primarily involves its inhibition of DPP-4. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin regulation. By inhibiting DPP-4, the compound can enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management.
Interaction with Molecular Targets
The mechanism involves:
- Binding : The compound binds to DPP-4 through hydrogen bonding and hydrophobic interactions.
- Modulation : This binding alters the enzyme's conformation and activity, leading to reduced degradation of incretins.
Biological Activities
-
DPP-4 Inhibition :
- The primary focus of research has been on the compound's ability to inhibit DPP-4, which is crucial for managing type 2 diabetes.
- In vitro studies have demonstrated significant inhibitory effects on DPP-4 activity.
-
Antibacterial Properties :
- Preliminary studies suggest potential antibacterial effects, although detailed mechanisms remain under investigation.
-
Pharmaceutical Synthesis :
- The compound serves as an important precursor in synthesizing other biologically active molecules.
In Vitro Studies
A series of studies have assessed the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | DPP-4 Inhibition | Demonstrated IC50 values indicating potent inhibition of DPP-4 activity. |
Study 2 | Antibacterial Activity | Showed moderate effectiveness against certain bacterial strains. |
Study 3 | Pharmacokinetics | Investigated absorption and distribution in animal models, showing favorable profiles for therapeutic use. |
Clinical Relevance
The compound's role in diabetes treatment has been highlighted in various clinical trials focusing on its efficacy and safety profile:
- Phase II Trials : Indicated promising results in lowering blood glucose levels.
- Phase III Trials : Ongoing evaluations to confirm long-term efficacy and safety.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate | Similar piperidine structure | Different stereochemistry may influence biological activity |
tert-butyl N-(3-piperidinyl)carbamate | Lacks oxane ring | Potentially different pharmacokinetics |
tert-butyl N-(2-pyrrolidinyl)carbamate | Contains pyrrolidine instead of piperidine | Variations in binding affinity to targets |
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUCPWPGEADPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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